![molecular formula C11H14BrN B1449442 1-[(4-Bromo-3-methylphenyl)methyl]azetidine CAS No. 1862817-57-9](/img/structure/B1449442.png)
1-[(4-Bromo-3-methylphenyl)methyl]azetidine
説明
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure of “1-[(4-Bromo-3-methylphenyl)methyl]azetidine” is not available in the current literature .Chemical Reactions Analysis
The chemical reactions involving “1-[(4-Bromo-3-methylphenyl)methyl]azetidine” are not explicitly mentioned in the available literature .科学的研究の応用
Synthesis and Spectroscopic Properties
The synthesis of azetidine derivatives, including structures related to 1-[(4-Bromo-3-methylphenyl)methyl]azetidine, has been a subject of study. For instance, research into the synthesis and spectroscopic properties of azetidine fatty esters explored the characteristics of azetidine systems through nuclear magnetic resonance (NMR) and infrared spectral analyses (Lie Ken Jie & Syed-rahmatullah, 1992).
Biological Evaluation as Dopamine Antagonists
Azetidine derivatives have been evaluated for their potential as dopaminergic antagonists. A study involving various azetidine compounds found specific derivatives, such as N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide, showing significant affinity for dopamine receptors, suggesting potential biomedical applications (Metkar, Bhatia, & Desai, 2013).
Antibacterial Agents
Azetidine derivatives have been synthesized and tested for their antibacterial efficacy. One study examined the antibacterial potency of 7-azetidinylquinolones and naphthyridines, revealing that certain azetidine moieties can confer significant antibacterial properties (Frigola et al., 1994).
Antimicrobial Activity
The antimicrobial properties of substituted phenyl azetidines have also been a focus of research. A study involving the synthesis of various azetidine compounds showed promising results in screening for antimicrobial activity, indicating the potential use of these compounds in combating microbial infections (Doraswamy & Ramana, 2013).
Synthesis and Pharmacology
The synthesis and pharmacological evaluation of azetidine derivatives, particularly in relation to their potential as site-specific treatment agents, have been explored. For example, research into threo-1-aza-3 or 4-substituted-5-phenyl[4.4.0]decanes, as restricted rotational analogues of certain drugs, provided insights into the importance of molecular conformation for biological activity (Kim, Deutsch, Ye, & Schweri, 2007).
Stereoselective Synthesis
The stereoselective synthesis of azetidine derivatives has been investigated to produce compounds with specific configurations, offering potential applications in medicinal chemistry. This includes the preparation of cis-3,4-disubstituted piperidines through ring transformation of azetidines (Mollet et al., 2011).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-[(4-bromo-3-methylphenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-9-7-10(3-4-11(9)12)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTQQNCYLNGTFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromo-3-methylphenyl)methyl]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1449359.png)
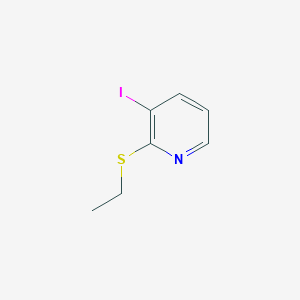
![Bis(1-[(2-fluorophenyl)methyl]-guanidine) sulfuric acid](/img/structure/B1449362.png)
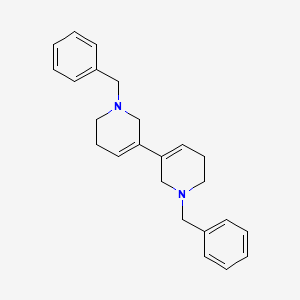
![Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate](/img/structure/B1449364.png)
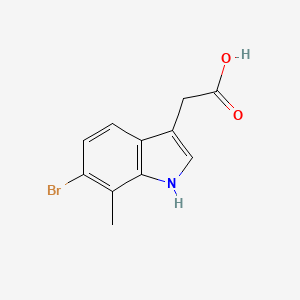
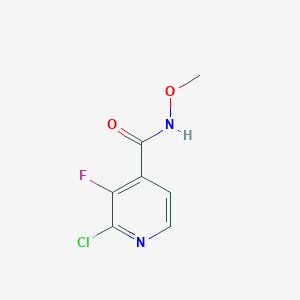
![1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1449373.png)
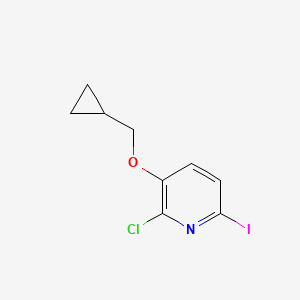
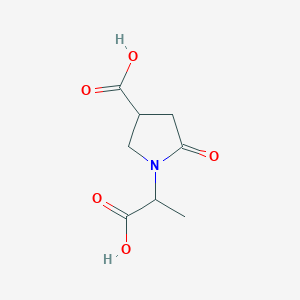
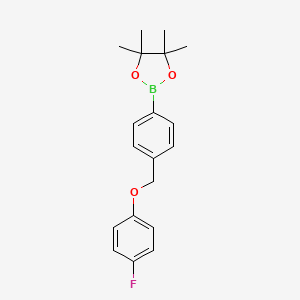
![1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1449379.png)
![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1449380.png)
![Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449381.png)